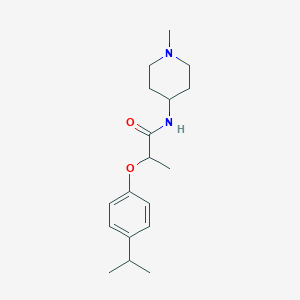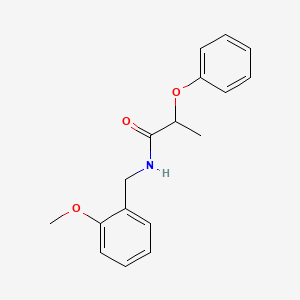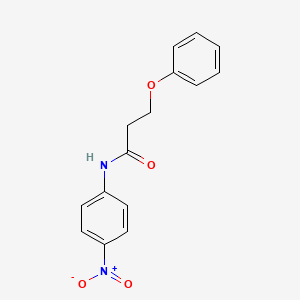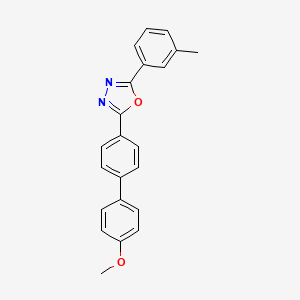
5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one, also known as MTTP, is a thiazolidinone derivative that has been studied for its potential use in various scientific applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments have been investigated. In
作用機序
The mechanism of action of 5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer growth. 5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, as well as the activity of nuclear factor-kappa B (NF-kB), a transcription factor involved in the regulation of inflammation and apoptosis. 5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one has also been shown to activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In animal models, 5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function. Additionally, 5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one has been shown to inhibit cancer cell growth and induce apoptosis in vitro and in vivo. However, the effects of 5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one on humans are not fully understood, and further research is needed to determine its safety and efficacy.
実験室実験の利点と制限
5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high purity and yield, as well as its potential use in various scientific applications. However, 5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. Additionally, further research is needed to determine the optimal dosage and administration of 5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one for different scientific applications.
将来の方向性
There are several potential future directions for research on 5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one. One area of research involves the development of new synthesis methods to improve the yield and purity of 5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one. Another area of research involves the investigation of the safety and efficacy of 5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one in human clinical trials. Additionally, further research is needed to determine the optimal dosage and administration of 5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one for different scientific applications, as well as the potential use of 5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one in combination with other drugs or therapies. Finally, the potential use of 5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders should be further explored.
合成法
5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one can be synthesized using different methods, including the reaction of 2,4,6-trimethoxybenzaldehyde with 2-amino-3-methyl-1-benzothiazole in the presence of acetic acid and subsequent cyclization with chloroacetyl chloride. Another method involves the reaction of 2,4,6-trimethoxybenzaldehyde with thiosemicarbazide in the presence of sodium hydroxide and subsequent cyclization with acetyl chloride. Both methods yield 5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one with high purity and yield.
科学的研究の応用
5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one has been studied for its potential use in various scientific applications. One area of research involves its anti-inflammatory and antioxidant properties. 5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one has been shown to reduce inflammation and oxidative stress in animal models of arthritis and other inflammatory diseases. Another area of research involves its anticancer properties. 5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one has been investigated for its potential use as a diagnostic tool for Alzheimer's disease, as it can bind to beta-amyloid plaques in the brain.
特性
IUPAC Name |
5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-7-12(15)14-13(19-7)11-9(17-3)5-8(16-2)6-10(11)18-4/h5-7,13H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBLGHYAIVSNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(S1)C2=C(C=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dimethylphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228322.png)
![2-bromo-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5228328.png)

![ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5228338.png)
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5228344.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5228350.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5228353.png)



![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B5228378.png)
![N,N-diethyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5228389.png)

![[1-(2-chlorobenzyl)-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5228416.png)